methyl 4-[(3-phenylpropanoyl)amino]benzoate
Description
Methyl 4-[(3-phenylpropanoyl)amino]benzoate is a benzoate ester derivative featuring a 3-phenylpropanoyl group linked to the para-position of the aromatic ring via an amide bond. Its molecular formula is C₁₇H₁₆NO₃, with a molecular weight of 282.32 g/mol. The compound combines a lipophilic phenylpropanoyl chain with a polar ester moiety, making it structurally analogous to bioactive molecules used in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
methyl 4-(3-phenylpropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDYMBLZRYFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(3-phenylpropanoyl)amino]benzoate can be synthesized through a multi-step process involving the acylation of aniline derivatives followed by esterification. One common method involves the reaction of 4-aminobenzoic acid with 3-phenylpropanoic acid chloride in the presence of a base such as pyridine to form the amide intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-phenylpropanoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Methyl 4-[(3-phenylpropanoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(3-phenylpropanoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-[(3-phenylpropanoyl)amino]benzoate with analogous benzoate derivatives, focusing on structural variations, synthetic methodologies, and inferred physicochemical properties.
Structural Analogues and Key Differences
Substituent Effects on Physicochemical Properties
Ester Group Variations :
- Methyl esters (e.g., compound 51) typically exhibit higher volatility and lower solubility in polar solvents compared to ethyl esters (e.g., I-6230) due to reduced steric bulk .
- Fluorinated derivatives (e.g., compound 9) show enhanced metabolic stability and lipophilicity, making them candidates for prolonged biological activity .
Bulky substituents (e.g., isobutoxy-isopropyl in compound 51) reduce crystallinity, as evidenced by lower reported melting points in similar structures .
Research Implications and Limitations
- Bioactivity Potential: Pyridazinyl and fluorinated derivatives (e.g., I-6230, compound 9) are often screened for antimicrobial or pesticidal properties .
- Synthetic Scalability : Palladium-mediated methods (e.g., compound 51) are scalable but may require optimization for higher yields .
Limitations : Direct data on the target compound’s melting point, solubility, or biological activity is absent. Further experimental validation is required to confirm inferred properties.
Biological Activity
Methyl 4-[(3-phenylpropanoyl)amino]benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which combines a benzoate moiety with an amide linkage to a phenylpropanoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO3 |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The amide bond in the structure allows for hydrogen bonding with target proteins, potentially leading to inhibition or modulation of enzymatic activity.
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit glutathione S-transferase (GST) and glutathione reductase (GR), which are crucial for detoxification processes in cells. This compound may exhibit similar inhibitory effects, affecting cellular defense mechanisms against oxidative stress .
- Antioxidant Activity : The presence of the phenyl group suggests potential antioxidant properties, which can protect cells from damage caused by free radicals.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated through various assays measuring cytokine release and inflammatory marker expression. Data indicate that this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.
Case Studies
- Study on Glutathione Enzymes :
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
